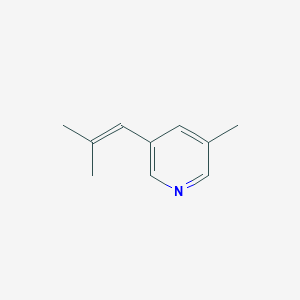
Pyridine, 3-methyl-5-(2-methyl-1-propenyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a methyl group and a propenyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-methylpyridine with 2-methyl-1-propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.
化学反应分析
Types of Reactions
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Pyridine amines
Substitution: Various substituted pyridine derivatives
科学研究应用
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
相似化合物的比较
Similar Compounds
3-Methylpyridine: Lacks the propenyl group, making it less reactive in certain chemical reactions.
5-Methyl-2-propenylpyridine: Similar structure but different positioning of the methyl and propenyl groups.
Uniqueness
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and research applications, where its reactivity and binding properties can be exploited.
属性
CAS 编号 |
111422-57-2 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
3-methyl-5-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)4-10-5-9(3)6-11-7-10/h4-7H,1-3H3 |
InChI 键 |
ORWYDLYKSUAGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C=C(C)C |
规范 SMILES |
CC1=CC(=CN=C1)C=C(C)C |
同义词 |
Pyridine, 3-methyl-5-(2-methyl-1-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


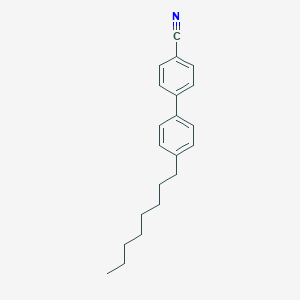
![(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol](/img/structure/B51353.png)
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
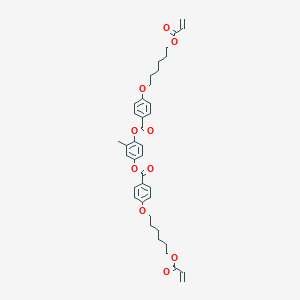
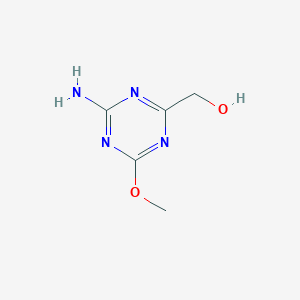
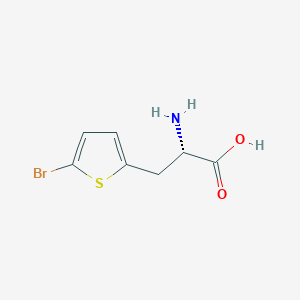
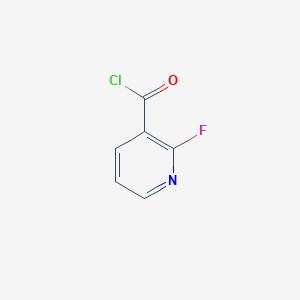
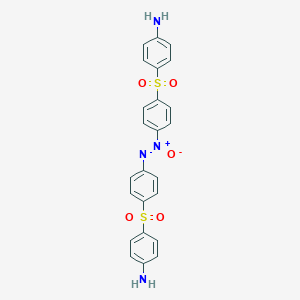
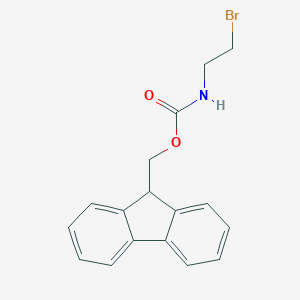
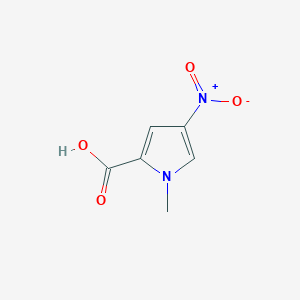
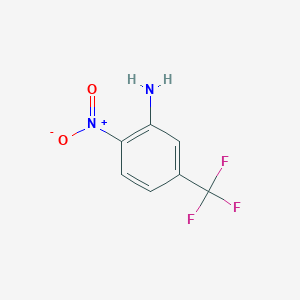

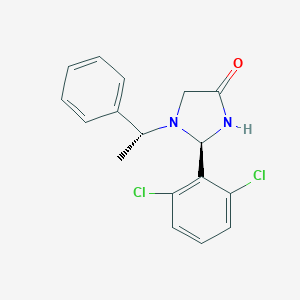
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
